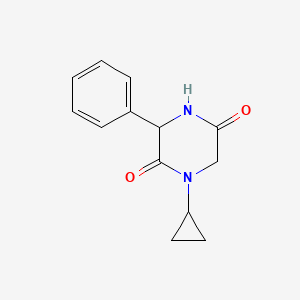
1-Cyclopropyl-3-phenylpiperazine-2,5-dione
Übersicht
Beschreibung
1-Cyclopropyl-3-phenylpiperazine-2,5-dione (CPPD) is an organic compound with a wide range of applications in the scientific and medical fields. CPPD has a unique structure, with a cyclopropyl group at the 1-position, a phenyl group at the 3-position, and a piperazine-2,5-dione group at the 5-position. CPPD is a versatile compound, with a range of potential uses in the synthesis of pharmaceuticals, as a reactant in organic synthesis, and as a probe for the study of enzymatic reactions.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes, and to have a range of biochemical and physiological effects. This compound has been shown to interact with enzymes involved in the metabolism of drugs, and to inhibit the activity of some enzymes. In addition, this compound has been shown to interact with proteins involved in signal transduction, and to alter the activity of some proteins.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to interact with proteins involved in signal transduction. In addition, this compound has been shown to affect the activity of some proteins, and to inhibit the activity of some enzymes. Furthermore, this compound has been shown to have a range of anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is a relatively simple compound, and can be synthesized in a variety of ways. This makes it a useful starting material for the synthesis of pharmaceuticals and other biologically active compounds. In addition, this compound is a versatile compound, and can be used to study the structure and function of proteins and enzymes, and to investigate the mechanisms of drug action. However, this compound is also limited in its applications, as it is not a highly potent compound.
Zukünftige Richtungen
In the future, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione could be used in the development of new drugs and therapies. It could be used to study the structure and function of proteins and enzymes, and to investigate the mechanisms of drug action. In addition, this compound could be used in the synthesis of new pharmaceuticals and other biologically active compounds. Furthermore, this compound could be used to develop new methods for the synthesis of pharmaceuticals, and to study the effects of drugs on the body. Finally, this compound could be used to study the biochemical and physiological effects of drugs, and to investigate the potential therapeutic benefits of drugs.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-phenylpiperazine-2,5-dione has a wide range of applications in scientific research. It can be used as a reactant in organic synthesis, as a probe for the study of enzymatic reactions, and as a starting material for the synthesis of pharmaceuticals. This compound has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer agents. In addition, this compound can be used to study the structure and function of proteins and enzymes, and to investigate the mechanisms of drug action.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-phenylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-8-15(10-6-7-10)13(17)12(14-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSJLQNWKJSVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


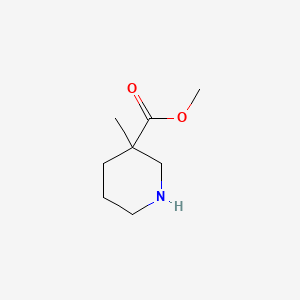

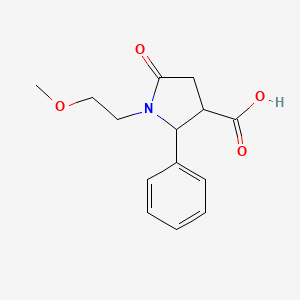
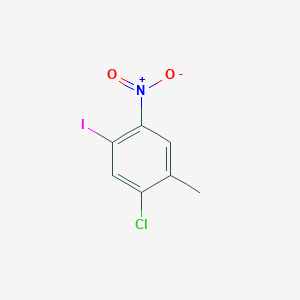
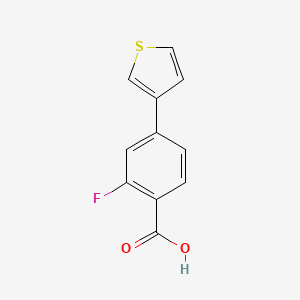
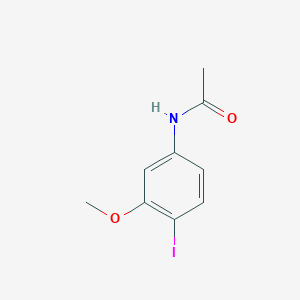
![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)


![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
